2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. The piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carboxamide group results in the corresponding amine.
Scientific Research Applications
2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety may bind to enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylthiazole: Lacks the piperidine and carboxamide groups, making it less complex.
N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide: Similar structure but without the dimethyl substitution on the thiazole ring.
Thiazole-4-carboxamide derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine moiety and the carboxamide group enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-13-15(19-14(2)23-13)16(21)18-12-17(6-10-22-11-7-17)20-8-4-3-5-9-20/h3-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPRSRYHTYEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NCC2(CCOCC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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